Ethanone, 1-(8-fluoranthenyl)-
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Overview
Description
Ethanone, 1-(8-fluoranthenyl)-: is an organic compound that belongs to the class of fluoranthenyl derivatives It is characterized by the presence of a fluoranthene moiety attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(8-fluoranthenyl)- typically involves the reaction of fluoranthene with ethanone under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where fluoranthene is reacted with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of Ethanone, 1-(8-fluoranthenyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 1-(8-fluoranthenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the fluoranthene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products:
Oxidation: Formation of fluoranthenyl carboxylic acids or fluoranthenyl ketones.
Reduction: Formation of fluoranthenyl alcohols.
Substitution: Formation of halogenated fluoranthenyl derivatives.
Scientific Research Applications
Ethanone, 1-(8-fluoranthenyl)- has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 1-(8-fluoranthenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- Ethanone, 1-(2-furanyl)-
- Ethanone, 1-(3-fluorophenyl)-
Comparison: Ethanone, 1-(8-fluoranthenyl)- is unique due to the presence of the fluoranthene moiety, which imparts distinct structural and electronic properties This makes it different from other similar compounds such as Ethanone, 1-(2-furanyl)- and Ethanone, 1-(3-fluorophenyl)-, which have different aromatic groups attached to the ethanone moiety
Properties
CAS No. |
114829-31-1 |
---|---|
Molecular Formula |
C18H12O |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-fluoranthen-8-ylethanone |
InChI |
InChI=1S/C18H12O/c1-11(19)13-8-9-14-15-6-2-4-12-5-3-7-16(18(12)15)17(14)10-13/h2-10H,1H3 |
InChI Key |
ROFOPTZMZBVXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=CC=CC4=C3C2=CC=C4 |
Origin of Product |
United States |
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